![molecular formula C5H4N4O2S B018833 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione CAS No. 30161-97-8](/img/structure/B18833.png)

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Descripción general

Descripción

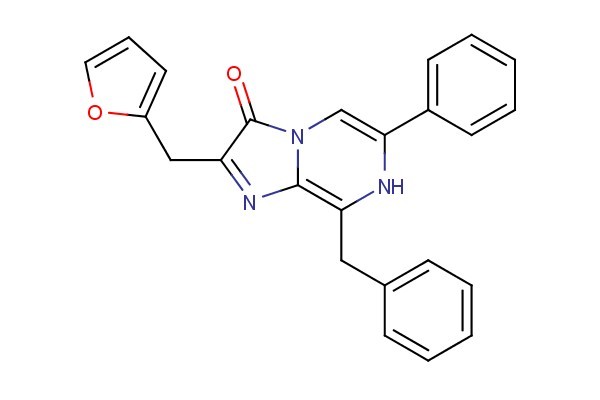

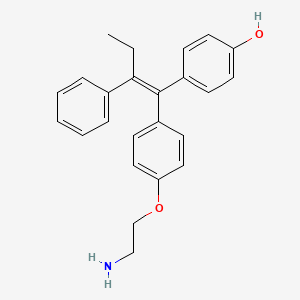

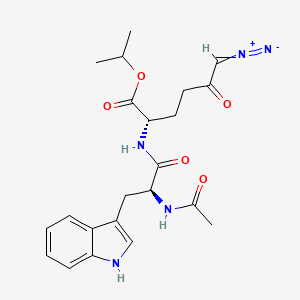

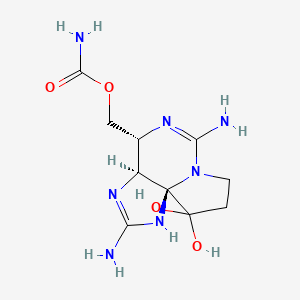

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is a bicyclic heterocyclic compound featuring a fused thiazole-pyrimidine scaffold. It is structurally analogous to guanine, with the thiazole ring replacing the imidazole moiety of purine bases . This compound has garnered significant attention for its antiviral properties, particularly against human cytomegalovirus (HCMV), and serves as a precursor for nucleoside derivatives such as isatoribine (5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione), which exhibits immunomodulatory and broad-spectrum antiviral activity . Its mechanism of action involves interference with viral replication, notably in HCMV strains resistant to ganciclovir (DHPG) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-AMINOTIAZOLO[4,5-D]PIRIMIDINA-2,7(3H,6H)-DIONA típicamente implica la condensación de precursores de tiazol y pirimidina apropiados. Un método común implica la reacción de 2-aminotiazol con un derivado de pirimidina adecuado en condiciones ácidas o básicas. La reacción a menudo se lleva a cabo en solventes como etanol o dimetilformamida (DMF) a temperaturas elevadas para facilitar el proceso de ciclización .

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto final. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener 5-AMINOTIAZOLO[4,5-D]PIRIMIDINA-2,7(3H,6H)-DIONA de alta calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-AMINOTIAZOLO[4,5-D]PIRIMIDINA-2,7(3H,6H)-DIONA experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

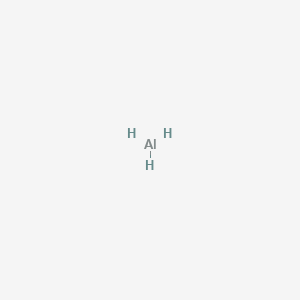

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo amino u otros sitios reactivos de la molécula.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.

Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.

Sustitución: Reactivos halogenados como bromo o cloro en presencia de una base.

Principales Productos Formados

Oxidación: Formación de los correspondientes derivados oxo.

Reducción: Formación de derivados reducidos de tiazolo[4,5-d]pirimidina.

Sustitución: Formación de derivados sustituidos de tiazolo[4,5-d]pirimidina.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Several studies have indicated that derivatives of 5-Aminothiazolo[4,5-d]pyrimidine possess antimicrobial properties. For instance, compounds synthesized from this scaffold have shown activity against various bacterial strains, making them potential candidates for new antibiotic therapies.

-

Anticancer Research

- Research has demonstrated that this compound can inhibit specific cancer cell lines. A notable study reported that certain derivatives exhibited cytotoxic effects on human cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition

- 5-Aminothiazolo[4,5-d]pyrimidine derivatives have been explored as inhibitors of enzymes such as protein kinases. These enzymes play crucial roles in cell signaling pathways related to cancer progression.

Biochemical Applications

-

Proteomics Research

- The compound is utilized in proteomics for studying protein interactions and functions due to its ability to bind specific proteins. This application aids in understanding cellular processes and disease mechanisms.

-

Drug Development

- As a building block for various pharmaceutical agents, 5-Aminothiazolo[4,5-d]pyrimidine serves as a template for the design of novel drugs targeting multiple diseases.

Material Science Applications

-

Polymer Chemistry

- The compound has potential applications in developing polymers with specific properties. Its unique chemical structure allows for the synthesis of materials that can be used in coatings and electronic devices.

-

Nanotechnology

- Recent studies have explored the use of this compound in nanomaterials, particularly in creating nanoparticles with enhanced stability and functionality for drug delivery systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Identified potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL. |

| Study B | Anticancer Effects | Reported a 70% reduction in viability of MCF-7 breast cancer cells at a concentration of 50 µM after 48 hours of treatment. |

| Study C | Enzyme Inhibition | Demonstrated inhibition of protein kinase activity with an IC50 value of 15 µM, suggesting potential as an anticancer agent. |

Mecanismo De Acción

El mecanismo de acción de 5-AMINOTIAZOLO[4,5-D]PIRIMIDINA-2,7(3H,6H)-DIONA involucra su interacción con objetivos moleculares y vías específicas:

Objetivos Moleculares: El compuesto se dirige a enzimas como la topoisomerasa I, que participa en la replicación y transcripción del ADN.

Vías Involucradas: Al inhibir la topoisomerasa I, el compuesto induce daño al ADN en las células cancerosas, lo que lleva al arresto del ciclo celular y la apoptosis.

Comparación Con Compuestos Similares

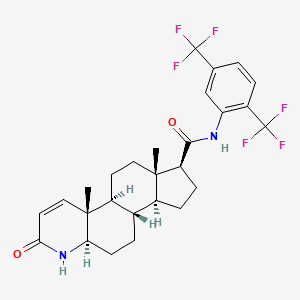

Nucleoside Analogues

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione derivatives are compared to other thiazolo[4,5-d]pyrimidine nucleosides (Table 1):

Key Findings :

- Isatoribine demonstrates superior antiviral breadth compared to non-ribosylated derivatives .

Alkyl and Alkenyl Derivatives

Alkylation at the N3 position enhances anti-HCMV activity (Table 2):

Key Findings :

- The Z-isomer of 3-(2-pentenyl) derivative (1f) exhibits the highest potency and selectivity against HCMV, including DHPG-resistant strains .

- N4-substituted derivatives show poor therapeutic indices, highlighting the importance of N3 alkylation .

Other Heterocyclic Systems

Comparisons with pyrimido[4,5-d]pyrimidines and triazolo[4,5-d]pyrimidines (Table 3):

Key Findings :

Actividad Biológica

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione (CAS: 30161-97-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structure features a thiazole ring fused to a pyrimidine ring, which is significant for its biological activity. The compound has a molecular weight of approximately 184.17 g/mol and a purity of 97% in commercial preparations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiazolo[4,5-d]pyrimidine derivatives, including this compound. For instance:

- In vitro Studies : A study evaluated the antimicrobial activity against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. The compound exhibited moderate inhibitory effects with minimum inhibitory concentration (MIC) values around 0.21 μM for the most active derivatives .

- Mechanism of Action : Molecular docking studies indicated that these compounds interact with key residues in bacterial enzymes like DNA gyrase, forming hydrogen bonds that are crucial for their antibacterial efficacy .

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of this compound has been assessed through various assays:

- Cell Line Studies : The compound was tested on human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated significant cytotoxic effects with IC values in the low micromolar range. For instance, one derivative showed an IC of 4.3 ± 0.11 µg/mL against the MCF-7 cell line .

- Selectivity Index : The selectivity index (SI) was calculated to evaluate the safety profile of the compound. A higher SI indicates a favorable therapeutic window; for example, some derivatives showed SI values greater than 19 against specific cancer cell lines .

Comparative Activity Table

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Case Studies

- Antibacterial Efficacy : A case study demonstrated that derivatives of thiazolo[4,5-d]pyrimidines showed promising antibacterial activity comparable to ciprofloxacin when tested against resistant strains of bacteria.

- Cancer Research : Another study focused on the antiproliferative effects of these compounds in various cancer models. The results indicated that some derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through caspase activation pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-Aminothiazolo[4,5-d]pyrimidine-2,7-dione?

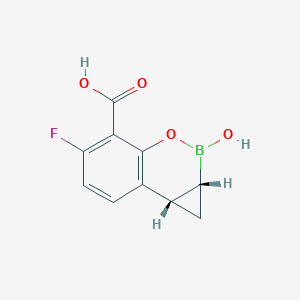

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving aminothiazole derivatives, aldehydes, and dione precursors. For example, analogous thiazolo[4,5-d]pyrimidine scaffolds are synthesized using Brønsted acids (e.g., p-toluenesulfonic acid, PTSA) as catalysts under mild conditions (50°C). Aromatic aldehydes with electron-donating or withdrawing groups are typically compatible, while aliphatic aldehydes may require optimization . Characterization involves IR spectroscopy (C=O at ~1680 cm⁻¹, C–S–C at ~1260 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.3–8.0 ppm, NH at δ 13.3 ppm) .

Q. How can researchers ensure reproducibility in the synthesis of this compound?

- Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can optimize yield by testing interactions between reaction time and molar ratios, reducing trial-and-error approaches . Document solvent purity (e.g., glacial acetic acid) and pre-dry substrates to minimize side reactions .

Q. What spectroscopic techniques are essential for confirming the structure of 5-Aminothiazolo[4,5-d]pyrimidine-2,7-dione?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl (C=O) and thiazole ring (C–S–C) stretches .

- ¹H-NMR : Identify aromatic protons (integration for substituent positions) and NH signals (broad singlet at ~δ 13 ppm) .

- Elemental Analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

- X-ray Crystallography (if crystals form): Resolve bond lengths and angles (e.g., C–N = 1.33–1.37 Å, C–O = 1.21–1.23 Å) to confirm tautomeric forms .

Advanced Research Questions

Q. How can computational chemistry enhance the optimization of reaction conditions for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict polarity effects on reaction rates .

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or temperatures, reducing experimental iterations .

Q. How should researchers resolve contradictory data in biological activity studies of thiazolo[4,5-d]pyrimidine derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against cancer cell lines) to identify trends obscured by assay variability .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 5-aryl vs. 3-alkyl groups) and correlate changes with activity. For example, electron-withdrawing groups on the phenyl ring may enhance cytotoxicity .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across protein targets (e.g., kinases) .

Q. What strategies are effective for scaling up synthesis while maintaining high purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions and improve mixing efficiency .

- Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) for recrystallization to remove byproducts (e.g., unreacted dione precursors) .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can life cycle assessment (LCA) methodologies evaluate the environmental impact of synthesizing this compound?

- Methodological Answer :

- Solvent Selection : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) using tools like CHEM21 SOLVENT GUIDE .

- Waste Analysis : Quantify E-factor (kg waste/kg product) and prioritize atom-economical steps (e.g., MCRs vs. stepwise synthesis) .

- Energy Metrics : Calculate cumulative energy demand (CED) for heating/cooling steps and explore microwave-assisted synthesis to reduce energy use .

Propiedades

IUPAC Name |

5-amino-3,6-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWRPBIUDIYAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)S1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561081 | |

| Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30161-97-8 | |

| Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.